molecular formula C16H12N2 B375655 1-Benzyl-1H-indole-3-carbonitrile CAS No. 118959-33-4

1-Benzyl-1H-indole-3-carbonitrile

Cat. No.: B375655
CAS No.: 118959-33-4
M. Wt: 232.28g/mol
InChI Key: DMYNZVMECAXLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the third position of the indole ring.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), affecting cellular metabolism and proliferation .

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-6-carbonitrile
  • 1-Benzyl-1H-indole-2-carbonitrile
  • 1-Benzyl-1H-indole-5-carbonitrile

Comparison: 1-Benzyl-1H-indole-3-carbonitrile is unique due to the position of the nitrile group at the third position of the indole ring. This positioning influences its reactivity and biological activity compared to other isomers like 1-Benzyl-1H-indole-6-carbonitrile, where the nitrile group is at the sixth position .

Properties

IUPAC Name

1-benzylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNZVMECAXLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-indole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Benzyl-1H-indole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Benzyl-1H-indole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Benzyl-1H-indole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Benzyl-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.